Methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Overview
Description
“Methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate” is a chemical compound that belongs to the class of organic compounds known as pyrrolopyridines . These are compounds containing a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine . The molecular formula is C9H8N2O2 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrole ring fused to a pyridine . The average mass is 132.163 Da and the monoisotopic mass is 132.068741 Da .Physical and Chemical Properties Analysis
“this compound” is a solid compound . The InChI code is 1S/C9H8N2O2/c1-13-9(12)7-3-5-11-8-6(7)2-4-10-8/h2-5H,1H3,(H,10,11) .Scientific Research Applications
Antibacterial Activity
A study by Toja et al. (1986) on pyrrolopyridine analogs of nalidixic acid, including pyrrolo[2,3-b]pyridines, revealed that one compound demonstrated antibacterial activity in vitro. This suggests potential applications of Methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate in developing antibacterial agents (Toja et al., 1986).
Antitumor Activity
Carbone et al. (2013) synthesized nortopsentin analogues, 1H-pyrrolo[2,3-b]pyridine derivatives, and examined their biological effects in models of diffuse malignant peritoneal mesothelioma (DMPM), a rare and aggressive cancer. The compounds exhibited inhibitory effects on DMPM cell proliferation and induced caspase-dependent apoptotic responses. This indicates potential antitumor applications for this compound derivatives (Carbone et al., 2013).
Synthesis of Novel Compounds
Moloney (2001) and Kaigorodova et al. (2004) explored the synthesis of various pyrrolopyridine and thienopyridine derivatives, indicating the role of this compound in the synthesis of novel organic compounds with potential pharmaceutical applications. These studies demonstrate the versatility of this compound in organic synthesis and its potential as a building block for diverse chemical compounds (Moloney, 2001) (Kaigorodova et al., 2004).
Future Directions
The future directions of research on “Methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate” and its derivatives could involve further exploration of their potential in cancer therapy, given their activities against FGFR1, 2, and 3 . More research is needed to fully understand their synthesis, chemical reactions, mechanism of action, and safety profile.
Properties
IUPAC Name |
methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-8(10(13)14-2)7-4-3-5-11-9(7)12-6/h3-5H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTBHVBYBJAHKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)N=CC=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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